![molecular formula C8H10ClN3O B8162362 6-chloro-N-propylpyrazine-2-carboxamide](/img/structure/B8162362.png)
6-chloro-N-propylpyrazine-2-carboxamide
Overview
Description
6-chloro-N-propylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds : It is used in the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines (El-Khawaga et al., 2009). Additionally, it assists in converting 2-aminopyrazine-3-carboxamide into various pteridine derivatives (Albert, 1979).
Antimicrobial and Antiviral Activities : The compound has shown potential in antimycobacterial, antibacterial, antifungal, and antiviral activities. Specifically, different derivatives of 6-chloro-N-propylpyrazine-2-carboxamide, such as 6-chloro-N-octylpyrazine-2-carboxamide and 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide, have demonstrated bioactivity against Mycobacterium tuberculosis, among other pathogens (Servusová-Vaňásková et al., 2015), (Aijijiyah et al., 2020), (Zítko et al., 2015).
Other Derivatives and Activities : Various derivatives of 6-chloro-N-propylpyrazine-2-carboxamide, like 5-alkylamino-N-phenylpyrazine-2-carboxamides, have been studied for similar or increased activity against strains of Mycobacterium tuberculosis and Mycobacterium kansasii (Zítko et al., 2015). Moreover, substituted pyrazinecarboxamides, which include variations of this compound, exhibit anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity (Doležal et al., 2006).
Biodegradation Studies : While not directly related to 6-chloro-N-propylpyrazine-2-carboxamide, studies on the biodegradation of atrazine, a related compound, have been conducted. These include the degradation of atrazine into various byproducts like ammeline and analysis of its concentrations in environmental samples (Masaphy et al., 1993), (Nélieu et al., 2000).
properties
IUPAC Name |
6-chloro-N-propylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-11-8(13)6-4-10-5-7(9)12-6/h4-5H,2-3H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFJDXRMYBTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-propylpyrazine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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